molecular formula C10H6ClNO B1594741 8-Chloroquinoline-4-carbaldehyde CAS No. 35839-88-4

8-Chloroquinoline-4-carbaldehyde

Cat. No. B1594741
CAS RN: 35839-88-4
M. Wt: 191.61 g/mol
InChI Key: IFKQRGWKODOCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound and its analogs involves several reactions, including Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The structures of the synthesized compounds are determined using UV-Vis, FT-IR, and NMR .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6ClNO/c11-9-3-1-2-8-7 (6-13)4-5-12-10 (8)9/h1-6H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . These reactions are used to construct and functionalize the quinoline scaffold .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 191.62 . It is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemistry and Synthesis: Recent advances in the chemistry of chloroquinoline carbaldehydes, including 8-Chloroquinoline-4-carbaldehyde, have been highlighted, showcasing their role in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems. These compounds have been used in various synthetic applications and for their biological evaluation (Hamama et al., 2018).

Biological Applications

  • Antibacterial and Antioxidant Activities: Novel derivatives of 2-Chloroquinoline-3-carbaldehyde have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing potent activity. Additionally, these compounds displayed moderate antioxidant activity, highlighting their potential for therapeutic applications (Zeleke et al., 2020).
  • Corrosion Inhibition: Chloroquinoline derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments, demonstrating excellent inhibitory effects. Their adsorption behavior and protective capabilities against metal dissolution were explored, indicating potential applications in materials science (Lgaz et al., 2017).

Molecular Studies and Mechanistic Insights

  • Molecular Docking and Drug Design: Some quinoline derivatives, including those related to this compound, have been synthesized and evaluated for their potential as human AKT1 inhibitors, a target for cancer therapy. Through docking studies, these compounds have shown promising inhibitory activity, providing insights into the development of new anticancer agents (Ghanei et al., 2016).

Material Science and Coordination Chemistry

  • Coordination Chemistry: The coordination capabilities of derivatives of hydroxyquinoline with rare-earth metal(III) ions have been studied, showing that these compounds can form complexes with varying stoichiometries. This research offers potential applications in the development of new materials and catalytic systems (Albrecht et al., 2005).

Safety and Hazards

The safety information for 8-Chloroquinoline-4-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of novel quinoline derivatives .

properties

IUPAC Name

8-chloroquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKQRGWKODOCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299786
Record name 8-chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35839-88-4
Record name 35839-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Chloroquinoline-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
8-Chloroquinoline-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
8-Chloroquinoline-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
8-Chloroquinoline-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
8-Chloroquinoline-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
8-Chloroquinoline-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.